N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Furan-3-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-3-ylmethyl group.
Introduction of the Methoxyethyl Group: The next step involves the reaction of the intermediate with a methoxyethylating agent under controlled conditions.
Sulfonamide Formation: Finally, the intermediate is reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with metabolic pathways essential for bacterial growth and survival, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-benzenesulfonamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the development of new drugs and materials with specific desired properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNZIVHGKILFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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